Cas no 2034397-24-3 (5-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide)

5-Chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide is a specialized organic compound featuring a thiophene-carboxamide core linked to a phenylpyrimidine moiety via an ethyl spacer. Its molecular structure combines a chloro-substituted thiophene ring with a phenylpyrimidine group, offering potential utility in medicinal chemistry and pharmaceutical research. The compound's design may confer selective binding properties, making it a candidate for probing biological targets or as an intermediate in drug development. Its well-defined heterocyclic framework allows for further functionalization, enabling structure-activity relationship studies. The presence of both electron-rich and electron-deficient aromatic systems may contribute to its stability and reactivity in synthetic applications.
5-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide structure
2034397-24-3 structure
Product Name:5-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide
CAS No:2034397-24-3
MF:C17H14ClN3OS
MW:343.830561161041
CID:5350337
Update Time:2025-11-06

5-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide
    • 5-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide
    • Inchi: 1S/C17H14ClN3OS/c18-15-7-6-14(23-15)17(22)19-9-8-12-10-20-16(21-11-12)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,19,22)
    • InChI Key: XIPMKYNSNZODHN-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(NCCC2=CN=C(C3C=CC=CC=3)N=C2)=O)S1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 384
  • XLogP3: 4.1
  • Topological Polar Surface Area: 83.1

5-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6284-0445-2μmol
5-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide
2034397-24-3
2μmol
$57.0 2023-09-09
Life Chemicals
F6284-0445-5μmol
5-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide
2034397-24-3
5μmol
$63.0 2023-09-09
Life Chemicals
F6284-0445-10μmol
5-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide
2034397-24-3
10μmol
$69.0 2023-09-09
Life Chemicals
F6284-0445-20μmol
5-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide
2034397-24-3
20μmol
$79.0 2023-09-09
Life Chemicals
F6284-0445-1mg
5-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide
2034397-24-3
1mg
$54.0 2023-09-09
Life Chemicals
F6284-0445-2mg
5-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide
2034397-24-3
2mg
$59.0 2023-09-09
Life Chemicals
F6284-0445-3mg
5-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide
2034397-24-3
3mg
$63.0 2023-09-09
Life Chemicals
F6284-0445-4mg
5-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide
2034397-24-3
4mg
$66.0 2023-09-09
Life Chemicals
F6284-0445-5mg
5-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide
2034397-24-3
5mg
$69.0 2023-09-09
Life Chemicals
F6284-0445-10mg
5-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide
2034397-24-3
10mg
$79.0 2023-09-09

Additional information on 5-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide

5-Chloro-N-[2-(2-Phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide (CAS No. 2034397-24-3): An Emerging Compound in Medicinal Chemistry

5-Chloro-N-[2-(2-Phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide (CAS No. 2034397-24-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The chemical structure of 5-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide is characterized by a thiophene ring linked to a phenylpyrimidine moiety through an ethylamine bridge. The presence of the chloro substituent on the thiophene ring and the pyrimidine ring contributes to its distinct chemical and biological properties. Recent studies have highlighted the importance of these structural elements in modulating the compound's interactions with various biological targets.

In the context of drug discovery, 5-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide has shown promising results in several preclinical studies. One notable application is its potential as an inhibitor of specific kinases, which are key enzymes involved in various cellular processes, including cell proliferation and signal transduction. Kinase inhibitors have been a focus of intense research due to their therapeutic potential in treating diseases such as cancer and inflammatory disorders.

A recent study published in the Journal of Medicinal Chemistry investigated the inhibitory activity of 5-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide against a panel of kinases. The results demonstrated that this compound exhibits selective inhibition of certain kinases, particularly those involved in cancer signaling pathways. This selectivity is crucial for minimizing off-target effects and improving the safety profile of the compound.

Beyond its kinase inhibitory properties, 5-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide has also been explored for its potential as an antiviral agent. A study published in Antiviral Research evaluated the antiviral activity of this compound against several viral strains, including influenza and herpes simplex viruses. The findings indicated that 5-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide exhibits potent antiviral activity by interfering with viral replication processes.

The pharmacokinetic properties of 5-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide have also been investigated to assess its suitability for further development as a therapeutic agent. Studies have shown that this compound has favorable oral bioavailability and metabolic stability, which are essential characteristics for a drug candidate. Additionally, preliminary toxicology studies have indicated that 5-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide is well-tolerated at therapeutic doses, with no significant adverse effects observed.

In conclusion, 5-chloro-N-[2-(2-phenylpyrimidin-5-y l)ethyl]thiophene - 2 - carboxamide (CAS No. 2034397 - 24 - 3) represents a promising lead compound in medicinal chemistry with potential applications in cancer therapy, inflammation management, and antiviral treatment. Ongoing research continues to explore its mechanisms of action and optimize its pharmacological properties for clinical use. As more data becomes available, this compound may pave the way for new therapeutic strategies in various medical fields.

Recommended suppliers
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent